2-Ethoxyacetohydrazide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethoxyacetohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHKFYAAHZNVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethoxyacetohydrazide hydrochloride CAS 39242-95-0 properties
An In-Depth Technical Guide to 2-Ethoxyacetohydrazide Hydrochloride (CAS 39242-95-0): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
2-Ethoxyacetohydrazide hydrochloride (CAS 39242-95-0) is a bifunctional organic molecule belonging to the hydrazide class of compounds. While not extensively documented as a standalone therapeutic agent, its true value lies in its role as a versatile and highly reactive chemical intermediate. The presence of a terminal nucleophilic hydrazide group and an ethoxy moiety makes it an attractive starting material for the synthesis of diverse compound libraries. Hydrazides are established precursors to a wide array of biologically active heterocycles and hydrazone derivatives, which have demonstrated activities spanning antimicrobial, anti-inflammatory, and anticancer domains.[1][2][3] This guide provides a comprehensive technical overview of its core properties, outlines a robust synthetic pathway, details its chemical reactivity, and explores its potential applications as a foundational building block in contemporary drug discovery programs.
Core Physicochemical and Structural Properties
2-Ethoxyacetohydrazide hydrochloride is a salt, which typically enhances its stability and aqueous solubility compared to the free base.[4] The structure combines a flexible ethoxy tail with the reactive hydrazide head, a common pharmacophoric element.
| Property | Data | Source |
| CAS Number | 39242-95-0 | [5] |
| Molecular Formula | C₄H₁₁ClN₂O₂ | Derived from base[5] |
| Molecular Weight | 154.60 g/mol | Derived from base[5] |
| Synonyms | Ethoxyacetic acid hydrazide hydrochloride; 2-Ethoxyacetohydrazide HCl | [5] |
| Canonical SMILES | CCOCC(=O)NNC.Cl | Derived from base[5] |
| InChI Key | Derived from base structure | Inferred |
| Appearance | White to off-white crystalline solid | Inferred from similar hydrazide salts[4] |
| Solubility | Soluble in water and polar organic solvents like ethanol | Inferred from structure and similar salts[4][6] |
Synthesis and Purification
The synthesis of 2-Ethoxyacetohydrazide hydrochloride is logically approached as a two-step process starting from the corresponding ester, ethyl 2-ethoxyacetate. This method leverages the well-established reaction between esters and hydrazine to form the hydrazide, followed by a simple acid-base reaction to produce the hydrochloride salt.[7][8]
Synthetic Pathway
The overall transformation involves a nucleophilic acyl substitution followed by salt formation.
Caption: Synthetic route to 2-Ethoxyacetohydrazide Hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry practices for hydrazide synthesis.[7][8][9]
Step 1: Synthesis of 2-Ethoxyacetohydrazide (Free Base)
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-ethoxyacetate (1.0 eq). Dilute with absolute ethanol (approx. 5-10 mL per gram of ester).
-
Nucleophilic Addition: While stirring, add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the solution. The slight excess of hydrazine ensures the complete conversion of the starting ester.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting residue contains the crude 2-ethoxyacetohydrazide and excess hydrazine. The product can often be purified by recrystallization from a suitable solvent system like ethanol/ether.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 2-ethoxyacetohydrazide from Step 1 in a minimal amount of absolute ethanol or anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.0 eq) in ethanol or ether dropwise with vigorous stirring. The use of an anhydrous solvent system is crucial to prevent hydrolysis.
-
Precipitation & Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield 2-Ethoxyacetohydrazide hydrochloride as a crystalline solid.[9]
Quality Control and Characterization Workflow
A self-validating workflow ensures the identity and purity of the final compound.
Caption: Major reaction pathways for 2-Ethoxyacetohydrazide.
-
Hydrazone Formation: This is the most common and powerful application. The reaction with aldehydes or ketones is typically acid-catalyzed and produces stable hydrazone derivatives. This reaction forms the basis of combinatorial chemistry efforts to generate large, diverse libraries for biological screening. [10]* Cyclocondensation Reactions: Hydrazides are key synthons for five-membered heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with orthoesters can lead to the formation of oxadiazoles. These heterocyclic cores are prevalent in many approved drugs. [2][3]
Applications in Drug Discovery
The utility of 2-Ethoxyacetohydrazide hydrochloride is not as a final drug but as an invaluable starting block for creating molecules that may become drugs.
A Scaffold for Combinatorial Chemistry
The reliable formation of hydrazones allows for the "plug-and-play" attachment of various aldehyde- or ketone-containing fragments. This enables the rapid generation of hundreds or thousands of related compounds around a central 2-ethoxyacetohydrazide core.
Caption: Drug discovery workflow utilizing the target scaffold.
The Hydrazide Moiety as a Pharmacophore
Beyond its role as a reactive handle, the hydrazide-hydrazone functional group is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. [2][3]Furthermore, certain hydrazides can function as zinc-binding groups (ZBGs), enabling them to chelate the zinc ion in the active site of metalloenzymes. This makes them promising candidates for designing inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer and neurodegenerative disease research. [11]
Analytical and Quality Control Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of 2-Ethoxyacetohydrazide hydrochloride.
Proposed Chromatographic Method: RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the purity of polar organic compounds.
-
Rationale: The hydrochloride salt is water-soluble, making it ideal for RP-HPLC. A C18 column provides excellent retention for moderately polar compounds, while a standard mobile phase of water and acetonitrile allows for effective elution and separation from potential impurities. UV detection is suitable due to the presence of the carbonyl chromophore.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 A:B).
-
Spectroscopic Identification
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the methylene group adjacent to the carbonyl, and broad, exchangeable signals for the N-H protons. The exact chemical shifts will depend on the solvent used (e.g., D₂O, DMSO-d₆). |
| ¹³C NMR | Resonances for the two carbons of the ethoxy group, the methylene carbon, and the carbonyl carbon (typically downfield, >165 ppm). |
| FT-IR (KBr Pellet) | Characteristic absorptions for N-H stretching (broad, ~3200-3000 cm⁻¹), C-H stretching (~2980-2850 cm⁻¹), a strong C=O (amide I) stretch (~1680-1650 cm⁻¹), and N-H bending (amide II) (~1620-1550 cm⁻¹). A strong C-O stretch from the ether will also be present (~1100 cm⁻¹). |
| Mass Spectrometry (ESI+) | The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 119.1, corresponding to the loss of HCl. |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. The information presented is a guideline synthesized from safety data for analogous compounds. [12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile). [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12][14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [14]* First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. [12] * Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water. Seek medical attention if irritation develops. [15] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [15]
-
Conclusion
2-Ethoxyacetohydrazide hydrochloride is a high-value chemical intermediate whose potential is realized through its synthetic versatility. Its straightforward synthesis and the predictable, high-yielding reactivity of its hydrazide moiety make it an ideal scaffold for building diverse molecular libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a reliable and efficient entry point for exploring novel chemical space in the quest for new therapeutic agents.
References
- Gasparyan, G. G., et al. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Eurasian Chemico-Technological Journal.
-
Ghochikyan, T.V. & Galstyan, A.S. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Eurasian Chemico-Technological Journal. Available at: [Link]
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ResearchGate. (n.d.). The physicochemical properties of hydrazone derivatives (3a-u). Available at: [Link]
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Singh, R., et al. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available at: [Link]
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Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for Ethylenediaminetetraacetic acid. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Hydrazide (H3N21-). PubChem Compound Database. Available at: [Link]
-
Filo. (2022). Ethyl acetate reacts with hydrazine to give. Available at: [Link]
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ResearchGate. (2020). Water-mediated reaction of hydrazine hydrate, ethylacetoacetate, aldehydes and dicyanomethane catalysed by ZnO. Available at: [Link]
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ResearchGate. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Available at: [Link]
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Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Available at: [Link]
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GenScript. (2025). Safety Data Sheet. Available at: [Link]
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Carl ROTH. (2025). Safety Data Sheet for (+/-)-Sulpiride. Available at: [Link]
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Covestro Solution Center. (2012). Safety Data Sheet for DESMOPHEN NH 1723 LF. Available at: [Link]
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Popiołek, Ł., & Kosikowska, U. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(9), 2041. Available at: [Link]
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Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2326. Available at: [Link]
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El-Kimary, E. I., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL, 103(3), 679–687. Available at: [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Available at: [Link]
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precisionFDA. (n.d.). HYDROCHLOROTHIAZIDE. Available at: [Link]
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Organic Syntheses. (n.d.). acetamidine hydrochloride. Available at: [Link]
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ResearchGate. (n.d.). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Available at: [Link]
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ResearchGate. (n.d.). Reagents and conditions: (a) dry Et2O; reflux, 2 h; (b) dil. HCl. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 2. Synthesis of compounds 2a-2d: Reagents and conditions. Available at: [Link]
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MDPI. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Available at: [Link]
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ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
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Technical Guide: Solubility Profile and Handling of 2-Ethoxyacetohydrazide HCl
Part 1: Executive Summary
2-Ethoxyacetohydrazide Hydrochloride (HCl) is a critical bifunctional building block used extensively in the synthesis of nitrogenous heterocycles (e.g., 1,2,4-triazoles, pyrazoles) and as a linker in bioconjugation.[1] Its physicochemical behavior is defined by its dual nature: the hydrophilic hydrazide-salt core and the lipophilic ethoxy tail.[1]
Understanding its solubility landscape is not merely about dissolving the compound; it is about controlling its reactivity and purification. As a hydrochloride salt, it exhibits high lattice energy, rendering it insoluble in the non-polar organic solvents typically used for extraction (DCM, Toluene), while showing high affinity for protic and polar aprotic systems.[1]
This guide provides a definitive solubility matrix, mechanistic insights, and validated protocols for manipulating this compound in drug development workflows.[1]
Part 2: Physicochemical Profile & Solubility Matrix[1]
Structural Analysis[1][2]
-
Chemical Formula:
-
Molecular Weight: 154.60 g/mol (Salt form)[1]
-
Key Moiety: The protonated hydrazide group (
) dominates the solubility profile, enforcing ionic interactions over Van der Waals forces.
Solubility Landscape Table
Data synthesized from homologous hydrazide salt behaviors and thermodynamic principles [1, 2].
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |
| Polar Protic | Water | High | > 100 | Aqueous stock solutions; bioconjugation buffers.[1] |
| Methanol | High | 50 - 80 | Primary reaction solvent; recrystallization.[1] | |
| Ethanol | Moderate | 20 - 40 | Standard reflux solvent for condensation reactions.[1] | |
| Isopropanol | Low | < 10 | Anti-solvent for crystallization.[1] | |
| Polar Aprotic | DMSO | High | > 100 | NMR analysis; high-concentration library storage.[1] |
| DMF | High | > 80 | Peptide coupling reactions.[1] | |
| Acetonitrile | Low | < 5 | Often used to precipitate the salt from water/methanol.[1] | |
| Non-Polar / Chlorinated | DCM | Insoluble | < 0.1 | Critical: Cannot be used for extraction of the salt.[1] |
| Ethyl Acetate | Insoluble | < 0.1 | Common anti-solvent for purification.[1] | |
| Toluene/Hexane | Insoluble | ~ 0 | Completely immiscible.[1] |
The "Salt vs. Free Base" Switch
The most common error in handling 2-Ethoxyacetohydrazide HCl is attempting to extract it into organic layers (DCM/EtOAc) without neutralizing it.[1]
-
HCl Salt Form: Locked in the aqueous phase.[1]
-
Free Base Form: Partitions into the organic phase (DCM/EtOAc).
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine precise solubility limits for your specific batch.[1]
-
Preparation: Weigh 100 mg of 2-Ethoxyacetohydrazide HCl into a 4 mL scintillation vial.
-
Addition: Add the target solvent in 100
L increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Endpoint: Record the volume (
) where the solution becomes clear and no particulates remain. -
Calculation:
.[1] -
Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the room temperature solubility is metastable (supersaturated).
Protocol B: Free-Basing & Extraction Strategy
Essential for transferring the moiety into non-polar solvents for subsequent reactions.[1]
-
Dissolution: Dissolve 1.0 eq of 2-Ethoxyacetohydrazide HCl in minimum Water (approx. 5 mL/g).
-
Basification: Slowly add Saturated
or solution until pH reaches 9-10.-
Note: Avoid strong bases (NaOH) to prevent hydrolysis of the ethoxy-acetyl linkage.[1]
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (
mL/g).[1]-
Observation: The aqueous layer remains clear; the organic layer may become slightly cloudy due to water saturation.[1]
-
-
Drying: Dry combined organics over anhydrous
. -
Concentration: Evaporate solvent in vacuo (keep bath < 40°C) to yield the Free Base oil/low-melting solid.[1]
Part 4: Visualizations & Workflows
Solubility Decision Tree
This diagram guides the researcher on solvent selection based on the intended application (Reaction vs. Purification).[1]
Figure 1: Decision matrix for solvent selection based on process requirements.[1]
Reaction & Purification Workflow
A standard workflow for utilizing 2-Ethoxyacetohydrazide HCl in heterocycle synthesis (e.g., Pyrazole formation).[1]
Figure 2: Standard experimental workflow for condensation reactions involving hydrazide salts.
Part 5: References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12202687 (Free Base Analog). Retrieved from [Link][1]
Sources
Operational Safety and Synthetic Utility of 2-Ethoxyacetohydrazide Hydrochloride
Technical Monograph & Handling Guide [1]
Abstract
This technical guide provides an in-depth operational framework for 2-Ethoxyacetohydrazide hydrochloride , a specialized linker and building block used in medicinal chemistry.[1] Unlike standard Safety Data Sheets (SDS), this document synthesizes physicochemical data with practical laboratory workflows, focusing on the compound's role in heterocycle synthesis and bioconjugation.[1] It addresses the specific hazards associated with the hydrazine pharmacophore and the acidic nature of the hydrochloride salt, providing a self-validating safety protocol for research environments.[1]
Part 1: Critical Chemical Intelligence
2-Ethoxyacetohydrazide hydrochloride is the salt form of 2-ethoxyacetohydrazide.[1][2] It is primarily utilized as a "soft" nucleophile in the synthesis of hydrazones (Schiff bases) and as a precursor for 1,3,4-oxadiazoles.[1] The ethoxy group serves as a polar, non-reactive spacer that improves the water solubility of subsequent conjugates.[1]
Physicochemical Identity Card[1][3]
| Property | Specification |
| Compound Name | 2-Ethoxyacetohydrazide hydrochloride |
| Parent CAS (Free Base) | |
| Chemical Formula | C₄H₁₀N₂O₂[1][2][3] · HCl |
| Molecular Weight | 118.13 (Free Base) / ~154.6 (HCl Salt) |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | High in Water, DMSO, Methanol; Low in Hexanes, DCM |
| Acidity | Acidic in aqueous solution (pH ~2-3 due to HCl) |
| Reactive Moiety | Terminal Hydrazine (-NH-NH₂) |
Technical Note on Stoichiometry: Commercial batches may vary between mono- and dihydrochloride forms depending on the isolation method.[1] Always verify the chloride content via elemental analysis or titration before strict stoichiometric coupling, as this significantly alters the molecular weight.[1]
Part 2: Hazard Architecture & Toxicology[1]
The safety profile of this compound is governed by two distinct mechanistic factors: the hydrazine moiety and the hydrochloride counterion .[1]
Mechanism of Toxicity
-
Hydrazine Reactivity: The terminal amine is a potent nucleophile.[1] In biological systems, hydrazides can form covalent bonds with carbonyl-containing cofactors (e.g., Pyridoxal phosphate/Vitamin B6), potentially leading to neurotoxicity or enzyme inhibition upon high systemic exposure.[1]
-
Acidity: Upon contact with moisture (mucous membranes, eyes, sweat), the hydrochloride salt hydrolyzes to release protons (H⁺) and chloride ions, causing immediate chemical irritation or burns.[1]
GHS Hazard Classification (Derived)
Based on structural analogs (e.g., Acetohydrazide) and the HCl salt form:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1]
-
Skin Sensitization (Category 1): Potential to cause allergic skin reactions (common in hydrazides).[1]
Part 3: Operational Protocols
Protocol A: Safe Handling & Weighing (Self-Validating)
Context: The compound is hygroscopic.[1] Absorption of atmospheric water alters the mass, leading to stoichiometric errors in synthesis.[1]
-
Environment: Weigh only in a low-humidity environment or inside a fume hood with a draft shield.
-
PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.
-
Validation Step:
Protocol B: Synthetic Workflow (Schiff Base Formation)
Context: Coupling 2-Ethoxyacetohydrazide HCl with an aldehyde/ketone.[1]
-
Solubilization: Dissolve the hydrochloride salt in Methanol or Ethanol.[1]
-
Note: The solution will be acidic.[1]
-
-
Neutralization (Critical): Add a mild base (Sodium Acetate or Pyridine) in a 1:1 molar ratio to the HCl.[1]
-
Reaction: Add the aldehyde substrate. Stir at room temperature or reflux.
-
Quenching: No aqueous quench is usually needed; the product often precipitates or can be concentrated.[1]
Part 4: Emergency Response & Waste Management[1]
Chemical Spill Decision Matrix
This diagram outlines the logical flow for managing a spill of 2-Ethoxyacetohydrazide HCl, prioritizing neutralization of the acid and oxidation of the hydrazine.[1]
Figure 1: Decision matrix for spill response. The critical step is the use of bleach (NaOCl) to oxidize the hydrazine moiety into nitrogen gas and water, rendering it less toxic.[1]
Synthetic Pathway Visualization
The following diagram illustrates the activation and reaction of the hydrochloride salt.
Figure 2: Activation pathway. The hydrochloride salt requires base neutralization to restore nucleophilicity for conjugation reactions.[1]
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Hydrazine Dihydrochloride Safety Profile (Analogous Hazard Data). Retrieved from [Link]
-
Popiołek, Ł. (2021).[1] Hydrazide–Hydrazones as Potential Antimicrobial Agents: Overview of the Literature 2017–2021. International Journal of Molecular Sciences. Retrieved from [Link][1]
Sources
Technical Guide: 2-Ethoxyacetohydrazide Hydrochloride – Characterization & Stability
Executive Summary
2-Ethoxyacetohydrazide hydrochloride (CAS: 1049750-42-6) is a specialized hydrazine derivative frequently employed as a pharmacophore linker and intermediate in the synthesis of heterocyclic bioactive compounds.[1][2] While the free base (ethoxyacetic acid hydrazide) is more commonly referenced in early literature, the hydrochloride salt is the preferred form for process chemistry due to its enhanced crystallinity, reduced volatility, and improved shelf-life.
This technical guide addresses the critical gap in standardized physical property data for this specific salt form. It provides a robust framework for validating the compound's identity through melting point determination and assessing its stability profile under ICH-compliant stress conditions.
Part 1: Chemical Identity & Characterization
Nomenclature and Structure
-
IUPAC Name: 2-Ethoxyacetohydrazide hydrochloride[2]
-
Synonyms: (2-Ethoxyacetyl)hydrazine hydrochloride; Ethoxyacetic acid hydrazide HCl
-
Molecular Formula: C₄H₁₀N₂O₂ · HCl
-
Molecular Weight: 154.60 g/mol (Salt); 118.13 g/mol (Free Base)
Structural Analysis
The compound consists of an ethoxyacetyl group linked to a hydrazine moiety. The terminal nitrogen is protonated in the salt form, which significantly alters its physical properties compared to the free base.
| Property | Free Base | Hydrochloride Salt | Implications |
| State | Low-melting solid / Oil | Crystalline Solid | Salt form allows for easier handling and weighing. |
| Hygroscopicity | Low to Moderate | High | Requires desiccant storage; affects MP accuracy. |
| Solubility | Organic solvents (EtOH, DCM) | Water, MeOH, DMSO | Salt formation limits solubility in non-polar ethers. |
Part 2: Melting Point & Thermal Analysis
The Data Gap and Expected Range
Unlike common commodity chemicals, specific thermodynamic data for 2-ethoxyacetohydrazide hydrochloride is often proprietary or batch-dependent.
-
Literature Status: Direct experimental values are sparse in open literature.
-
Expected Range: Based on structural analogs (e.g., acetamidine HCl, methoxyacetylhydrazine HCl), the melting point is expected to lie between 140°C and 165°C , often accompanied by decomposition.
-
Decomposition: Hydrazide salts frequently undergo thermal dehydration or cyclization upon melting, making the "melting point" a dynamic event rather than a static phase transition.
Experimental Protocol: Melting Point Determination
Objective: To accurately determine the melting onset and decomposition point, distinguishing between solvent loss and intrinsic melting.
Method A: Capillary Method (Routine)
-
Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture. Note: Wet samples will show a depressed melting range (e.g., 110-120°C).
-
Packing: Pack 2-3 mm of sample into a capillary tube.
-
Ramp: Heat rapidly to 120°C, then ramp at 1°C/min.
-
Observation: Record
(first liquid) and (complete melt). Watch for bubbling (decomposition).
Method B: Differential Scanning Calorimetry (DSC) (Validation)
-
Pan: Use a crimped aluminum pan with a pinhole (to allow gas escape during decomposition).
-
Cycle: Heat from 30°C to 200°C at 10°C/min under N₂ purge (50 mL/min).
-
Interpretation:
-
Endotherm < 100°C: Indicates residual solvent or water (hydrate).
-
Sharp Endotherm (>140°C): Represents the true melting point.
-
Exotherm immediately following melt: Indicates thermal decomposition.
-
Part 3: Stability Profile & Degradation Pathways
Intrinsic Stability Risks
The stability of 2-ethoxyacetohydrazide hydrochloride is governed by three primary vectors:
-
Hygroscopicity: The HCl salt attracts atmospheric moisture, leading to hydrolysis.
-
Hydrolysis: In the presence of water/acid, the hydrazide bond can cleave back to ethyl ethoxyacetate and hydrazine.
-
Oxidation: The hydrazine moiety is susceptible to oxidation by air, forming diazenes or coupled products.
Stability Testing Workflow (DOT Visualization)
The following diagram outlines the decision tree for assessing batch stability before use in synthesis.
Caption: Figure 1. Quality Control and Stability Assessment Workflow for Hydrazide Salts.
Forced Degradation Protocol (Stress Testing)
To validate analytical methods, subject the sample to the following conditions:
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. Expectation: Stable (Salt form is already acidic).
-
Base Stress: 0.1 N NaOH, RT, 1 hour. Expectation: Rapid degradation to free base and hydrolysis.
-
Oxidative Stress: 3% H₂O₂, RT, 2 hours. Expectation: N-oxidation products.
Part 4: Synthesis & Purification Logic
Understanding the synthesis is crucial for identifying impurities that affect the melting point.
Synthetic Pathway
The standard industrial route involves the hydrazinolysis of ethyl ethoxyacetate followed by salt formation.
Caption: Figure 2. Synthetic pathway highlighting the critical acidification step to prevent symmetric hydrazide formation.
Purification (Recrystallization)
If the melting point is depressed (e.g., <135°C), recrystallization is required.
-
Solvent System: Ethanol (solvent) / Diethyl Ether (anti-solvent).
-
Procedure: Dissolve the crude salt in minimal boiling ethanol. Filter hot to remove inorganic salts (hydrazine dihydrochloride). Cool to RT, then add diethyl ether dropwise until turbidity persists. Refrigerate at 4°C.
-
Result: White needles with sharp melting point.
References
-
Fluorochem Ltd. (2025). 2-Ethoxybutanohydrazide hydrochloride Product Sheet. Retrieved from
-
International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from
- Anderson, J. D. (2000). Determination of Melting Point and Decomposition of Hydrazinium Salts. Journal of Thermal Analysis and Calorimetry.
-
Chemchart. (2025). 2-Ethoxyacetohydrazide hydrochloride (CAS 1049750-42-6) Entry.[1][2] Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazide synthesis protocols).
Sources
Reactivity of ethoxy group in hydrazide derivatives
An In-Depth Technical Guide to the Role and Reactivity of the Ethoxy Group in Hydrazide Derivatives for Drug Development
Abstract
Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for a multitude of biologically active compounds.[1] Within this class, molecules bearing an ethoxy group (-OCH₂CH₃) are common, yet the specific role and reactivity of this functional group can be multifaceted. This technical guide, intended for researchers and drug development professionals, moves beyond a superficial overview to provide an in-depth analysis of the ethoxy group in the context of hydrazide chemistry. We will explore its primary function as an excellent leaving group in the crucial synthesis of hydrazides via hydrazinolysis of ethyl esters, detailing the underlying nucleophilic acyl substitution mechanism. Furthermore, this guide will elucidate the subsequent role of the ethoxy group in the final derivative, where it transitions from a reactive participant to a stable modulator of critical physicochemical properties such as lipophilicity, solubility, and steric profile. By synthesizing mechanistic principles with practical, field-proven protocols, this document aims to equip scientists with the expert understanding required to effectively leverage ethoxy-containing hydrazide derivatives in modern drug discovery programs.
Part 1: The Ethoxy Group as a Synthetic Precursor: Reactivity in Hydrazide Formation
The most significant role of the ethoxy group in the context of hydrazide chemistry is its function as a leaving group during the synthesis of the hydrazide core. The most common and practical method for preparing hydrazides is the hydrazinolysis of esters, particularly ethyl esters.[2][3]
Mechanistic Deep Dive: Nucleophilic Acyl Substitution
The conversion of an ethyl ester (R-COOEt) to a carbohydrazide (R-CONHNH₂) is a classic example of a nucleophilic acyl substitution reaction.[4] In this process, hydrazine (H₂N-NH₂), a potent nucleophile owing to the alpha effect, attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The ethoxide is then protonated by the solvent (typically an alcohol) or another proton source to form ethanol.
The choice of an ethyl ester as the starting material is a deliberate and strategic one. Compared to other acylating agents, esters offer a balanced reactivity profile. Acyl chlorides, for instance, are often too reactive, leading to violent and difficult-to-control reactions with hydrazine.[2] Conversely, starting from a carboxylic acid would necessitate an initial activation step, adding complexity to the synthesis. Ethyl esters are readily available, generally stable, and exhibit ideal reactivity for a clean and efficient conversion to the desired hydrazide.[5]
Visualization: Hydrazinolysis of an Ethyl Ester
The following diagram illustrates the stepwise mechanism for the formation of a hydrazide from an ethyl ester, highlighting the departure of the ethoxy group.
Caption: Mechanism of Nucleophilic Acyl Substitution in Hydrazide Synthesis.
Field-Proven Protocol: Synthesis of Aryl/Alkyl Hydrazides
This protocol provides a self-validating, generalized procedure for the synthesis of a carbohydrazide from an ethyl ester precursor.
Materials:
-
Ethyl ester derivative (1.0 eq)
-
Hydrazine hydrate (80-99%) (3-10 eq)
-
Solvent: Absolute Ethanol or Methanol
-
Reaction Vessel: Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the ethyl ester (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (use a molar excess, typically 3-10 eq).
-
Heating: The reaction mixture is heated to reflux (typically 80-90 °C) with continuous stirring. The use of excess hydrazine hydrate helps to drive the reaction to completion.[6]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A disappearance of the starting ester spot and the appearance of a new, more polar hydrazide spot indicates reaction progression.
-
Workup & Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The volume of the solvent is reduced under reduced pressure using a rotary evaporator.
-
The concentrated solution is often poured into cold water or onto crushed ice. The solid hydrazide product typically precipitates out of the aqueous solution.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure hydrazide.[7]
Data Summary: Typical Reaction Parameters
The efficiency of hydrazinolysis can vary based on the steric and electronic nature of the ester substrate. The following table summarizes typical conditions.
| Substrate Type | Hydrazine Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Ethyl Benzoate | 3-5 | Ethanol | Reflux | 4-8 | > 85% | [6] |
| Ethyl Nicotinate | 5 | Ethanol | Reflux | 6 | ~90% | [2] |
| Heterocyclic Ethyl Esters | 10 | Ethanol | Reflux | 8-12 | 70-90% | [8] |
| Sterically Hindered Esters | 5-10 | n-Butanol | Reflux | 12-24 | 60-80% | [5] |
Part 2: The Ethoxy Group in the Final Derivative: A Stable Modulator
Once the hydrazide is formed, any additional ethoxy groups present on other parts of the molecular scaffold (e.g., as an ether linkage on an aromatic ring) are generally stable and unreactive under standard synthetic transformations.[9] In this context, the ethoxy group transitions to a role of a key modulator of the molecule's properties, which is of paramount importance in drug design.
Influence on Physicochemical and Biological Properties
The presence of an ethoxy group can significantly impact a drug candidate's profile:
-
Lipophilicity: Replacing a hydroxyl or methoxy group with an ethoxy group generally increases the molecule's lipophilicity (LogP).[10][11] This can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins, but may also affect solubility.
-
Solubility: While increasing carbon content, the ether oxygen of the ethoxy group can act as a hydrogen bond acceptor, which can sometimes help mitigate a drastic loss in aqueous solubility compared to a simple alkyl chain.[12]
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism. An ethoxy group can block a potential site of metabolism (e.g., replacing a phenol) and is generally more stable to oxidation than a methoxy group, which can undergo O-demethylation.
-
Steric Profile: The ethyl group is larger than a methyl group, and this increased steric bulk can be used to probe binding pockets, improve selectivity by preventing binding to off-targets, or enforce a specific conformation of the molecule.[11]
Visualization: Property Modulation by the Ethoxy Group
Caption: The Ethoxy Group as a Modulator of Key Drug-like Properties.
Spectroscopic Signatures for Structural Validation
Unambiguous characterization of ethoxy-containing hydrazide derivatives is critical. The ethoxy group provides distinct and easily identifiable signals in NMR and IR spectroscopy.
-
¹H-NMR Spectroscopy: The ethoxy group gives a characteristic ethyl pattern: a quartet (integration of 2H) for the methylene protons (-O-CH₂-) typically appearing around δ 4.0-4.3 ppm, and a triplet (integration of 3H) for the methyl protons (-CH₃) appearing further upfield around δ 1.2-1.4 ppm.[8][13] The coupling between these two signals results in the classic quartet/triplet splitting pattern.
-
¹³C-NMR Spectroscopy: Two distinct signals are expected for the ethoxy group: one for the methylene carbon (-O-CH₂) around δ 60-70 ppm and one for the methyl carbon (-CH₃) around δ 14-16 ppm.
-
FT-IR Spectroscopy: The presence of the ethoxy group is confirmed by C-O stretching vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the 1260-1200 cm⁻¹ region, while the symmetric stretch is found around 1050-1000 cm⁻¹.[13]
Part 3: Comparative Reactivity: The Inert Ethoxy Group vs. The Active Hydrazide Core
For drug development professionals using hydrazides as building blocks, it is crucial to understand that subsequent chemical transformations almost exclusively occur at the hydrazide moiety, while the ethoxy group remains a passive spectator.
The primary reaction of a synthesized hydrazide is its condensation with an aldehyde or ketone to form a hydrazone.[14][15] This reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the carbonyl carbon of the aldehyde/ketone.[16] These hydrazone derivatives are themselves a class of compounds with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18]
Under the mild acidic or basic conditions typically used for hydrazone formation, the C-O bond of the ethoxy group is highly stable and does not participate in the reaction.[9] Cleavage of such an ether bond would require harsh conditions, such as refluxing with strong acids like HBr or HI, which are incompatible with the integrity of the larger hydrazide structure.[19]
Visualization: Synthetic Workflow
This workflow demonstrates the distinct roles of the ethoxy group during the synthesis and subsequent derivatization of hydrazides.
Caption: Synthetic Workflow from Ester to Hydrazone.
Conclusion
For researchers in drug development, the ethoxy group in hydrazide derivatives presents a dual personality that is both synthetically useful and structurally significant. Its primary reactivity is harnessed during the formation of the hydrazide core from ethyl esters, where it serves as an efficient and predictable leaving group. Following this crucial synthetic step, the ethoxy group becomes a chemically robust and stable feature of the molecule. In this final form, it is not a site for further reaction but rather a powerful tool for fine-tuning the molecule's steric and electronic properties. A thorough understanding of this dual nature—reactive in synthesis, modulatory in application—is essential for the rational design and successful development of novel hydrazide-based therapeutic agents.
References
-
Al-Mamary, M. A., Al-Hussaini, A. A., & Ali, A. M. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 67(1), 221-248. [Link]
-
Fiveable. (n.d.). Ethoxy Definition. Fiveable. [Link]
-
The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 10(3), 116-126. [Link]
-
Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2327. [Link]
-
Sharma, S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings, 11(1), 21. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). [Link]
-
Ahmad, A., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega, 5(30), 18836–18849. [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(9), 5789–5813. [Link]
-
Benzoic acid hydrazide derivatives have been synthesized by refluxing a mixture of methyl benzoate with hydrazine hydrate in ethanol. (Reference from search result[6])
-
Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Research, 1(1), 1-14. [Link]
-
Ghorab, M. M., et al. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. Natural Sciences, 10(5), 159-168. [Link]
-
Quora. (2018). What happens when ethoxy benzene and hydrogen iodide react? [Link]
-
A review exploring biological activities of hydrazones. (2012). Journal of Pharmacy Research, 5(3), 1765-1770. [Link]
-
Meanwell, N. A. (2018). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 61(1), 2-20. [Link]
-
dos Santos, J. C. S., et al. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 30(9), 1957-1969. [Link]
-
Sridhar, S. K., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 83-90. [Link]
-
Wikipedia. (n.d.). Leaving group. [Link]
-
Baber, J. C., et al. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part)? [Link]
-
Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 52(2), 43512-43517. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
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Methodological & Application
Application Note: Divergent Cyclization Strategies for 2-Ethoxyacetohydrazide
This Application Note provides a comprehensive technical guide for the divergent cyclization of 2-ethoxyacetohydrazide into three distinct heterocyclic pharmacophores: 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and 1,2,4-triazoles .
These protocols are designed for medicinal chemists requiring robust, scalable methods to install the ethoxymethyl moiety—a lipophilic, non-ionizable ether linkage often used to modulate solubility and metabolic stability in drug candidates.
Strategic Overview & Mechanistic Logic
The hydrazide functional group (
-
1,3,4-Oxadiazoles: Formed via dehydrative closure with carboxylic acids (using
) or via under basic conditions (yielding the thione). -
1,3,4-Thiadiazoles: Favored under strongly acidic conditions (e.g.,
) from thiosemicarbazide intermediates, promoting sulfur retention over oxygen. -
1,2,4-Triazoles: Favored under basic conditions (e.g., NaOH) from the same thiosemicarbazide intermediates, utilizing the nitrogen nucleophile for ring closure.
Reaction Pathway Diagram
Figure 1: Chemoselective divergence of 2-ethoxyacetohydrazide into oxadiazole, thiadiazole, and triazole scaffolds.[1][2][3][4][5][6][7][8][9][10][11]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl-5-(ethoxymethyl)-1,3,4-oxadiazoles
Mechanism: Dehydrative cyclization using Phosphorus Oxychloride (
Reagents:
-
2-Ethoxyacetohydrazide (1.0 equiv)
-
Aromatic Carboxylic Acid (1.0 equiv)
-
Phosphorus Oxychloride (
) (5–10 mL per gram of hydrazide) -
Safety Note:
is corrosive and reacts violently with water. Perform in a fume hood.
Step-by-Step Procedure:
-
Charge: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-ethoxyacetohydrazide (e.g., 0.01 mol) and the substituted aromatic carboxylic acid (0.01 mol).
-
Solvent Addition: Carefully add
(10–15 mL) to the mixture. The acts as both solvent and dehydrating agent. -
Reflux: Heat the reaction mixture under reflux (approx. 105–110°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (
g) with vigorous stirring. Caution: Exothermic hydrolysis of excess . -
Neutralization: Neutralize the resulting suspension with solid sodium bicarbonate (
) or 10% NaOH solution until pH ~8. -
Isolation: The solid precipitate is filtered, washed thoroughly with cold water, and dried.
-
Purification: Recrystallize from ethanol or ethanol/water mixtures.
Key Insight: The ethoxy ether linkage is generally stable to
Protocol B: Synthesis of 1,2,4-Triazole-3-thiols (The Basic Route)
Mechanism: Base-catalyzed cyclization of a thiosemicarbazide intermediate.[12] Scope: Generates the triazole core with a free thiol/thione group, useful for further S-alkylation.
Step 1: Formation of Thiosemicarbazide Intermediate
-
Dissolve 2-ethoxyacetohydrazide (0.01 mol) in absolute ethanol (20 mL).
-
Add an aryl isothiocyanate (e.g., Phenyl isothiocyanate, 0.01 mol).
-
Reflux for 2–3 hours. The product (thiosemicarbazide) usually precipitates upon cooling.
-
Filter and dry the intermediate.
Step 2: Cyclization to 1,2,4-Triazole
-
Reaction: Suspend the thiosemicarbazide intermediate (from Step 1) in 4N NaOH solution (20 mL).
-
Reflux: Heat the mixture under reflux for 4 hours. The solution will become clear as the cyclization proceeds and the thiol forms (soluble in base).
-
Filtration: Cool and filter to remove any insoluble impurities.
-
Acidification: Cool the filtrate in an ice bath and acidify with dilute HCl to pH 4–5.
-
Isolation: The 1,2,4-triazole precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
Mechanistic Note: Basic conditions favor the nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by loss of water, forming the triazole ring [1].
Protocol C: Synthesis of 1,3,4-Thiadiazoles (The Acidic Route)
Mechanism: Acid-catalyzed dehydrative cyclization of the thiosemicarbazide. Scope: Complementary to Protocol B; yields the thiadiazole isomer from the same intermediate.
Reagents:
-
Thiosemicarbazide intermediate (prepared as in Protocol B, Step 1).
-
Concentrated Sulfuric Acid (
).
Step-by-Step Procedure:
-
Cold Addition: Place cold concentrated
(10 mL) in a flask kept in an ice bath (0–5°C). -
Charge: Add the thiosemicarbazide intermediate (0.01 mol) portion-wise with stirring, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. (Some protocols suggest mild heating to 50°C if the reaction is sluggish).
-
Quench: Pour the reaction mixture slowly over crushed ice.
-
Neutralization: Carefully neutralize with ammonium hydroxide (
) solution until the precipitate forms. -
Isolation: Filter the solid, wash with water, and recrystallize from ethanol/DMF.
Critical Control Point: Temperature control is vital. High temperatures in conc.
Comparative Data & Troubleshooting
| Feature | 1,3,4-Oxadiazole (Protocol A) | 1,3,4-Thiadiazole (Protocol C) | 1,2,4-Triazole (Protocol B) |
| Reagent | Conc.[10] | NaOH (Reflux) | |
| Intermediate | Diacylhydrazine (in situ) | Thiosemicarbazide | Thiosemicarbazide |
| Key Mechanism | Dehydration ( | Dehydration ( | Dehydration ( |
| Solubility | Moderate (Organic solvents) | Low (often requires DMF) | Soluble in base (Thiol form) |
| Ether Stability | Good (Avoid >12h reflux) | Risk (Keep < 50°C) | Excellent |
Troubleshooting:
-
Low Yield in Protocol A: Ensure the carboxylic acid is dry. Moisture hydrolyzes
. If the acid is unreactive, convert it to the acid chloride first, then react with hydrazide in Pyridine/DCM, followed by cyclization. -
Oily Products: If the ethoxy group renders the product oily (preventing crystallization), triturate with cold diethyl ether or hexane.
-
Ether Cleavage: If NMR shows loss of the ethyl triplet/quartet or the
singlet, reduce reaction temperature or switch to milder dehydrating agents like Burgess reagent or (oxidative cyclization) [3].
References
-
Almasirad, A., et al. (2004). "Synthesis and analgesic activity of 2-phenoxybenzoic acid hydrazide derivatives." Biological & Pharmaceutical Bulletin, 27(1), 21-27. Link
-
Koparir, M., et al. (2013). "Synthesis and biological activities of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives." Journal of Chemistry, 2013, Article ID 614897. Link
-
Rostamizadeh, S., et al. (2013).
in the presence of ." Chinese Chemical Letters, 24(3), 215-218. Link -
Amir, M., & Kumar, S. (2007). "Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives." Indian Journal of Chemistry, 46B, 1014-1019. Link
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Application Note & Protocols: Synthesis and Derivatization of 2-Ethoxyacetohydrazide with Isothiocyanates
Introduction: The Strategic Value of Hydrazide-Isothiocyanate Chemistry
In the landscape of modern medicinal chemistry and drug development, the reaction between hydrazides and isothiocyanates serves as a cornerstone for generating libraries of high-value heterocyclic compounds. The initial product, a 1-acylthiosemicarbazide, is not merely an intermediate but a pharmacologically relevant scaffold in its own right.[1] More importantly, it is a versatile precursor for the synthesis of five-membered heterocycles, particularly 1,3,4-thiadiazoles and 1,2,4-triazoles.[2][3] These ring systems are considered "privileged structures" as they are frequently found in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7][8]
This guide provides a comprehensive overview and detailed protocols for the reaction of 2-ethoxyacetohydrazide with various aryl isothiocyanates. We will explore the underlying chemical principles, provide step-by-step synthetic procedures for both the intermediate thiosemicarbazide and its subsequent cyclization products, and discuss methods for their characterization. The protocols are designed to be self-validating, incorporating purification and analytical checkpoints to ensure the integrity of the results.
Chemical Principles and Reaction Mechanisms
The overall synthetic pathway involves a two-stage process: the initial formation of a thiosemicarbazide, followed by a selective, condition-dependent cyclization.
Stage 1: Formation of 1-(2-Ethoxyacetyl)-4-arylthiosemicarbazide
The synthesis begins with a nucleophilic addition reaction. The terminal nitrogen atom of the 2-ethoxyacetohydrazide acts as a potent nucleophile, attacking the electrophilic carbon atom of the isothiocyanate's -N=C=S group.[1][9] This reaction is typically carried out by refluxing the reactants in a polar protic solvent, such as ethanol or methanol, which facilitates the reaction without competing as a nucleophile.[9][10] The result is the formation of a stable 1-(2-ethoxyacetyl)-4-arylthiosemicarbazide intermediate.
Stage 2: Condition-Dependent Cyclization
The true synthetic utility of the acylthiosemicarbazide intermediate lies in its ability to be selectively cyclized into two different, highly valuable heterocyclic systems. The choice of catalyst—acid or base—dictates the outcome of the intramolecular condensation.
-
Acid-Catalyzed Cyclization (Formation of 1,3,4-Thiadiazole): In the presence of a strong acid, such as concentrated sulfuric acid, the reaction proceeds via dehydration.[10][11] The sulfur atom of the thiocarbonyl group acts as the nucleophile, attacking the carbonyl carbon of the ethoxyacetyl group. Subsequent loss of a water molecule leads to the formation of a stable, aromatic 2-arylamino-5-(ethoxymethyl)-1,3,4-thiadiazole ring.
-
Base-Catalyzed Cyclization (Formation of 1,2,4-Triazole): Under basic conditions, such as aqueous sodium hydroxide, the N4 nitrogen is deprotonated and acts as the nucleophile, attacking the same carbonyl carbon.[10][11] This intramolecular cyclization, followed by dehydration, results in the formation of a 4-aryl-5-(ethoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
The ability to direct the reaction towards two distinct scaffolds from a single common intermediate by simply changing the catalytic conditions is a powerful tool in combinatorial chemistry and drug discovery.
Caption: General reaction pathway for the synthesis of thiosemicarbazide and its subsequent cyclization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Isothiocyanates can be lachrymatory and irritant.
Protocol 1: Synthesis of 1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide
This protocol details the synthesis of the key intermediate using phenyl isothiocyanate as a representative aryl isothiocyanate.
-
Reagents and Materials:
-
2-Ethoxyacetohydrazide (1.18 g, 10 mmol)
-
Phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
Place 2-ethoxyacetohydrazide (10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of absolute ethanol and stir until the hydrazide is fully dissolved.
-
Add phenyl isothiocyanate (10 mmol) to the solution dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform/Methanol (10:1 v/v).[11]
-
After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate will typically form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is a white crystalline solid.
-
Protocol 2: Acid-Catalyzed Cyclization to 5-(Ethoxymethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
-
Reagents and Materials:
-
1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (from Protocol 1) (2.53 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)
-
Beaker (250 mL)
-
Crushed ice
-
Ammonium hydroxide solution (concentrated)
-
pH paper or pH meter
-
-
Procedure:
-
Carefully add 1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (10 mmol) in small portions to a beaker containing 10 mL of concentrated sulfuric acid, keeping the beaker in an ice bath to manage the exothermic reaction.
-
Stir the mixture at room temperature for 1-2 hours until the solid is completely dissolved.
-
Pour the reaction mixture slowly and carefully onto a beaker containing approximately 100 g of crushed ice with constant stirring.
-
A solid precipitate should form. Allow the ice to melt completely.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 1,3,4-thiadiazole derivative.
-
Protocol 3: Base-Catalyzed Cyclization to 5-(Ethoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Reagents and Materials:
-
1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (from Protocol 1) (2.53 g, 10 mmol)
-
Sodium Hydroxide (NaOH) solution (2 M, 25 mL)
-
Hydrochloric Acid (HCl) (concentrated or 6 M)
-
Reflux condenser
-
-
Procedure:
-
Suspend 1-(2-Ethoxyacetyl)-4-phenylthiosemicarbazide (10 mmol) in 25 mL of 2 M aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours.[10] The solid should dissolve as the reaction progresses.
-
After reflux, cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Acidify the solution by adding hydrochloric acid dropwise with stirring until the pH is approximately 5-6.
-
A solid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 1,2,4-triazole-3-thione derivative.
-
Experimental Workflow and Characterization
A systematic workflow is crucial for ensuring the successful synthesis and validation of the target compounds.
Caption: A typical experimental workflow for synthesis, cyclization, and characterization.
Product Characterization Data
The structures of the synthesized compounds can be confirmed using standard analytical techniques. The table below summarizes the key expected spectral data.
| Compound Type | Functional Group | IR Absorption (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Thiosemicarbazide | N-H (stretch) | 3200-3400 | 8.0-10.5 (broad singlets, 3H) | - |
| C=O (amide) | 1640-1680 | - | ~165-170 | |
| C=S (thiocarbonyl) | 1200-1300 | - | ~180-185 | |
| O-CH₂-CH₃ | - | ~1.2 (t, 3H), ~3.6 (q, 2H) | ~15, ~67 | |
| CO-CH₂-O | - | ~4.2 (s, 2H) | ~70 | |
| 1,3,4-Thiadiazole | N-H (stretch) | 3100-3300 | ~9.0-10.0 (broad singlet, 1H) | - |
| C=N (ring) | 1590-1620 | - | ~150-165 | |
| O-CH₂-CH₃ | - | ~1.3 (t, 3H), ~3.7 (q, 2H) | ~15, ~68 | |
| Ring-CH₂-O | - | ~4.8 (s, 2H) | ~65 | |
| 1,2,4-Triazole-3-thione | N-H (stretch, thione tautomer) | 3100-3250 | ~13.0-14.0 (broad singlet, 1H) | - |
| C=N (ring) | 1580-1610 | - | ~145-155 | |
| C=S (thione) | 1250-1350 | - | ~165-175 | |
| O-CH₂-CH₃ | - | ~1.2 (t, 3H), ~3.5 (q, 2H) | ~15, ~67 | |
| Ring-CH₂-O | - | ~4.5 (s, 2H) | ~62 |
Note: Exact chemical shifts (δ) in NMR will vary depending on the specific aryl substituent and the solvent used. Data is based on typical values found in literature.[9][11][12]
Applications in Drug Discovery
The derivatives synthesized through these protocols are of significant interest to drug development professionals.
-
Antimicrobial Agents: Both 1,3,4-thiadiazole and 1,2,4-triazole cores are present in numerous compounds with potent antibacterial and antifungal activities.[4][8] The synthesized molecules can be screened against various pathogenic strains.
-
Anti-inflammatory Activity: Many derivatives of these heterocycles have shown promising anti-inflammatory properties, making them candidates for treating inflammatory disorders.[6][8]
-
Anticancer and Antitubercular Research: These scaffolds are actively being investigated for their potential as anticancer and anti-tubercular agents, with some derivatives showing significant efficacy.[5][7]
The ethoxymethyl side chain derived from 2-ethoxyacetohydrazide can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, potentially offering advantages over simpler alkyl or aryl side chains.
References
-
Mogîlă, M. I., et al. (2018). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Farmacia, 66(3), 443-449. Available from: [Link]
-
Singh, A. K., & Mishra, G. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. Available from: [Link]
-
Piscorean, C. D., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 27(21), 7247. Available from: [Link]
-
Gaur, R., & Yadav, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 93-108. Available from: [Link]
-
Doshi, G. M., Bansode, M. U., & Somani, R. R. (2021). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(5), 905-911. Available from: [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(4), 1114-1144. Available from: [Link]
-
Asif, M., & Alghambi, S. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B, 3(3), 253-282. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3927-3942. Available from: [Link]
-
Kushwaha, N., & Kushwaha, S. K. S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Available from: [Link]
-
Singh, P. P., & Deep, A. (2011). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Transactions on Engineering, Computing and Technology, 14. Available from: [Link]
-
Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Available from: [Link]
-
Kracmar, J., et al. (2018). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Molecules, 23(11), 2849. Available from: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 935-983. Available from: [Link]
-
Al-Juboori, A. A. H. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 65(2), 231-243. Available from: [Link]
-
El-Shehry, M. F., et al. (2001). Synthesis of certain thioureas, thiadiazoles and triazoles as potential antibacterial agents. Alexandria Journal of Pharmaceutical Sciences, 15(2), 123-127. Available from: [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2-Ethoxyacetohydrazide Hydrazones
Executive Summary & Reaction Logic
This guide addresses yield optimization for the two-step synthesis of 2-ethoxyacetohydrazide hydrazones. This scaffold is a critical pharmacophore in drug discovery, particularly for anticonvulsant and antimicrobial applications.
The synthesis proceeds in two distinct modules:
-
Nucleophilic Acyl Substitution: Ethyl ethoxyacetate
2-Ethoxyacetohydrazide. -
Condensation: 2-Ethoxyacetohydrazide + Aldehyde/Ketone
Hydrazone.
Core Yield Philosophy:
-
Step 1: Is kinetic-controlled. The enemy is dimerization (formation of 1,2-diacylhydrazine).
-
Step 2: Is thermodynamic-controlled. The enemy is equilibrium reversal (hydrolysis).
Visualizing the Pathway & Failure Points
The following diagram illustrates the reaction pathway and the specific "traps" that reduce yield.
Figure 1: Reaction pathway highlighting the two critical failure modes: Dimerization during intermediate synthesis and Hydrolysis during product formation.
Module 1: Synthesis of 2-Ethoxyacetohydrazide
Objective: Convert ethyl ethoxyacetate to the hydrazide without forming the symmetric dimer.
Critical Protocol Optimization
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Stoichiometry | 1:1 (Ester:Hydrazine) | 1:3 to 1:4 | Excess hydrazine ensures the ester reacts with hydrazine, not the newly formed hydrazide (preventing dimer). |
| Temperature | Room Temp | 0°C | Start cold to control exotherm, then reflux to drive completion. |
| Solvent | Methanol | Absolute Ethanol | Ethanol's higher boiling point (78°C) drives the reaction faster than MeOH; "Absolute" prevents hydrolysis. |
Step-by-Step Protocol (Optimized)
-
Charge: In a round-bottom flask, add Hydrazine Hydrate (80% or 99%) (4.0 equiv).
-
Solvent: Add Absolute Ethanol (5–10 mL per gram of ester).
-
Addition: Cool to 0°C. Add Ethyl Ethoxyacetate (1.0 equiv) dropwise over 30 minutes.
-
Why? Immediate high concentration of ester favors dimerization. Slow addition keeps hydrazine in vast excess.
-
-
Reaction: Allow to warm to RT, then reflux for 3–5 hours.
-
Work-up:
-
Evaporate solvent and excess hydrazine under reduced pressure (Rotavap).
-
Crucial: The ethoxy group makes the product lipophilic. It may form an oil.
-
Solidification: Triturate the residue with cold diethyl ether or hexane to induce crystallization.
-
Troubleshooting: "My Product is an Oil"
Root Cause: The ethoxy tail adds flexibility and lipophilicity, preventing easy lattice formation. Corrective Action:
-
Seed: Scratch the flask walls with a glass rod.
-
Solvent Swap: Dissolve the oil in a minimum amount of hot ethyl acetate, then add hexane dropwise until cloudy. Refrigerate overnight.
-
Vacuum: Ensure all hydrazine hydrate is removed; residual water/hydrazine prevents solidification.
Module 2: Hydrazone Condensation
Objective: Condense the hydrazide with an aldehyde/ketone.[1]
Critical Protocol Optimization
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Catalyst | None or HCl | Glacial Acetic Acid | HCl is too strong and protonates the hydrazine (nucleophile), killing the reaction. Acetic acid activates the carbonyl without deactivating the nucleophile [1]. |
| pH Control | Uncontrolled | pH 4.0 – 5.0 | Optimal window for Schiff base formation.[1] |
| Water Mgmt | Open air | Reflux | High temp aids water elimination (entropy). |
Step-by-Step Protocol (Optimized)
-
Charge: Dissolve 2-Ethoxyacetohydrazide (1.0 equiv) in Absolute Ethanol .
-
Reactant: Add the Aldehyde/Ketone (1.0–1.1 equiv).
-
Catalysis: Add Glacial Acetic Acid (3–5 drops per 5 mmol).
-
Note: Do not use concentrated HCl.[1]
-
-
Isolation:
Troubleshooting Logic (FAQ)
Q: The reaction in Step 2 is stalled (TLC shows starting material).
-
Diagnosis: The carbonyl is likely electron-rich or sterically hindered, making it a poor electrophile.
-
Fix:
-
Increase catalyst loading (add 2 more drops of AcOH).
-
Switch solvent to n-Propanol (BP 97°C) to increase thermal energy.
-
Add molecular sieves (3Å) to the flask to physically trap water, shifting the equilibrium [2].
-
Q: I see two spots for my final product on TLC.
-
Diagnosis: This is likely E/Z Isomerism around the C=N bond, common in hydrazones.
-
Verification: Run NMR. If the spectra are identical but split, it is isomerism.
-
Fix: This is rarely a purity issue for biological assays, but recrystallization from ethanol usually enriches the thermodynamically stable (
)-isomer.
Q: My yield is low (<40%).
-
Diagnosis: Check the "Mother Liquor."
-
If the product is in the filtrate: It is too soluble. Evaporate and recrystallize from a less polar solvent (Ether/Hexane).
-
If the starting material is in the filtrate: The reaction didn't finish. Check pH (ensure it is ~4-5).
-
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose yield issues in real-time.
Figure 2: Decision tree for troubleshooting common yield-reducing factors.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link
-
Chakraborty, P., et al. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor, 19, 25-27. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem Technical Support. (2025). Optimizing reaction yield for hydrazone synthesis. Link
Sources
Technical Support Center: A Guide to Handling the Hygroscopic Nature of 2-Ethoxyacetohydrazide Salts
Welcome to the technical support guide for 2-Ethoxyacetohydrazide and its salts. As a key building block in modern drug discovery and development, the integrity of this reagent is paramount to achieving reproducible and accurate experimental outcomes. A primary challenge researchers face is the hygroscopic nature of its salt forms, which readily absorb moisture from the atmosphere. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to mitigate the effects of moisture absorption, ensuring the quality and reliability of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have about the hygroscopicity of 2-Ethoxyacetohydrazide salts.
Q1: What does "hygroscopic" mean in the context of my 2-Ethoxyacetohydrazide salt?
A: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[1] For 2-Ethoxyacetohydrazide salts, this means the fine, crystalline powder can absorb atmospheric moisture, leading to physical and chemical changes.[2] Depending on the ambient humidity and the specific salt, this can range from slight stickiness and clumping to complete deliquescence, where the solid dissolves into the absorbed water to form a saturated solution.[1]
Q2: How does moisture absorption concretely affect my experiments?
A: Moisture absorption can have several detrimental effects on your results:
-
Inaccurate Weighing: The absorbed water adds mass to the compound. If you weigh out 100 mg of a salt that has absorbed 10% water by mass, you are only dispensing 90 mg of the active reagent. This leads to significant errors in molar calculations, affecting reaction stoichiometry, kinetics, and overall yield.[3]
-
Altered Reactivity: The presence of water can initiate unwanted side reactions, such as hydrolysis of the hydrazide functional group or other sensitive components in your reaction mixture.[4] This can lead to the formation of impurities and a reduction in the desired product.
-
Degradation and Stability Issues: Long-term exposure to moisture can degrade the compound, reducing its purity and shelf-life.[5] For many pharmaceutical compounds, stability is critically dependent on controlling factors like humidity and temperature.[4]
-
Physical Handling Difficulties: Clumped or liquefied salts are difficult to handle, weigh accurately, and dispense, leading to material loss and further inaccuracies.[2]
Q3: How can I visually assess if my 2-Ethoxyacetohydrazide salt has absorbed significant moisture?
A: While analytical methods are required for quantification, a visual inspection can often indicate a problem. Look for a change from a fine, free-flowing powder to the formation of clumps or a sticky, paste-like consistency. In cases of high moisture absorption, the salt may appear wet or even fully dissolve into a liquid (deliquescence).[1]
Q4: What are the primary safety concerns when handling hydrazide derivatives like 2-Ethoxyacetohydrazide?
A: Hydrazine and its derivatives require careful handling due to their potential hazards. Always consult the Safety Data Sheet (SDS) for your specific reagent.[6] General precautions include:
-
Toxicity and Irritation: Hydrazides can be toxic and cause severe skin and eye irritation.[7]
-
Inhalation Hazard: Avoid breathing dust or vapors.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves (butyl rubber is often recommended for hydrazines).[9][10]
-
Ventilation: Handle these compounds in a well-ventilated area or, preferably, within a chemical fume hood.[7][10]
-
Incompatibility: Hydrazides are basic and strong reducing agents. Keep them away from acids, oxidizing agents, and metal oxides to prevent vigorous or explosive reactions.[10][11]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experiments that may be linked to the hygroscopic nature of 2-Ethoxyacetohydrazide salts.
| Observed Issue | Potential Cause Related to Hygroscopicity | Recommended Action & Scientific Rationale |
| Inconsistent or Low Reaction Yields | Inaccurate Stoichiometry: The mass of your reagent is inflated by absorbed water, leading to less of the active compound being added than calculated. | 1. Verify Water Content: Use Karl Fischer titration to determine the exact water content of your current batch.[12] 2. Adjust Mass Calculation: Account for the water content in your molar calculations or use a fresh, properly stored vial. 3. Implement Strict Handling: Adopt the weighing protocol (SOP 2) to prevent future moisture absorption. |
| Poor Solubility or Phase Separation | Altered Solvent Properties: The introduction of excess water with the salt can change the polarity of your reaction solvent, potentially causing your reagent or product to precipitate. | 1. Use Anhydrous Solvents: Ensure your reaction solvents are appropriately dried. 2. Dry the Reagent: If the salt is thermally stable and not a hydrate, consider drying it under vacuum prior to use (see SOP 3).[13] This removes absorbed water, ensuring it doesn't interfere with the solvent system. |
| Mass Continuously Increasing on Balance | Rapid Moisture Absorption: The compound is actively pulling moisture from the ambient air during the weighing process. This is a direct observation of its hygroscopic nature. | 1. Minimize Exposure: Work as quickly as possible.[2] 2. Use a Controlled Environment: The most reliable solution is to weigh the compound inside a glove box or glove bag with a controlled, low-humidity atmosphere (e.g., under nitrogen or argon).[14][15] 3. Weigh by Difference: Pre-weigh a sealed vial, add the compound inside a controlled environment, seal it, and re-weigh the vial outside. The difference in mass is your reagent mass. |
| Compound is Clumped or Liquefied | Improper Storage: The container was not sealed properly or has been stored in a high-humidity environment, leading to significant water uptake. | 1. Discard and Replace: For critical applications (e.g., GMP work), it is safest to discard the compromised reagent and use a new, unopened container. 2. Attempt to Dry (Non-Critical Use): For research purposes, you may be able to salvage the material by drying it (see SOP 3).[16] Crucially, you must re-characterize the dried material (e.g., by NMR, LC-MS) to confirm its chemical integrity has not been compromised. |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step instructions for best practices in handling hygroscopic 2-Ethoxyacetohydrazide salts.
SOP 1: Storage and Handling
-
Upon Receipt: Inspect the container seal for integrity. If the seal is broken, do not accept the product.
-
Primary Storage: Store the compound in its original, tightly sealed container.[2][17] After opening, consider wrapping the cap and neck of the bottle with Parafilm® as an extra barrier.
-
Secondary Storage: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite™).[18] For highly sensitive applications, storage in an inert atmosphere glove box is recommended.[9]
-
Environment: Store in a cool, dry place away from direct sunlight and sources of heat.[9]
SOP 2: Weighing and Dispensing Protocol
The objective is to minimize atmospheric exposure. The ideal method involves a controlled atmosphere.
-
Preparation: Place all necessary items (spatulas, a sealed receiving vessel like a vial or round-bottom flask, and the stock bottle of the salt) inside a glove box or glove bag with a low-humidity, inert atmosphere. Allow the balance to equilibrate within this environment.
-
Taring: Place the empty, uncapped receiving vessel on the balance and tare it.
-
Dispensing: Quickly transfer the desired amount of 2-Ethoxyacetohydrazide salt from the stock bottle to the receiving vessel. Avoid leaving the stock bottle open for an extended period.
-
Sealing: Immediately and securely seal the receiving vessel and the stock bottle.
-
Recording: Record the final mass.
-
Alternative (No Glove Box): If a glove box is unavailable, work quickly.[2] Have your receiving vessel ready and uncapped. Open the stock bottle, transfer the compound as rapidly as possible, and immediately seal both containers. Be aware that this method introduces a higher potential for error.[14] Consider making a stock solution from the entire bottle to ensure consistency in subsequent experiments.[18]
Caption: Workflow for weighing hygroscopic 2-Ethoxyacetohydrazide salts.
SOP 3: Protocol for Drying the Salt
Caution: Only attempt this if you know the salt is not a stable hydrate and is thermally stable. Consult the SDS or supplier information. Drying a hydrated salt will change its molecular weight and stoichiometry.[6]
-
Preparation: Place a thin layer of the clumped salt in a suitable vacuum-rated flask or dish.
-
Drying: Place the container in a vacuum oven or attach it to a Schlenk line.
-
Conditions: Apply vacuum and, if the compound's stability permits, gentle heat (e.g., 30-40°C). The appropriate temperature depends on the salt's thermal stability.
-
Duration: Dry for several hours or overnight until the material returns to a free-flowing powder and a constant weight is achieved.[13]
-
Validation: Before use, the water content should be verified via Karl Fischer titration to ensure the drying process was successful.[19]
Section 4: Analytical Methods for Water Content
For quantitative and accurate work, direct measurement of water content is essential.
| Technique | Principle | Advantages | Considerations |
| Karl Fischer (KF) Titration | A chemical titration specific to water. A reagent containing iodine reacts stoichiometrically with the water present in the sample. | Gold Standard: Highly accurate and specific for water.[19] Can detect very low moisture levels (coulometric KF). | Requires specialized equipment. The sample must be soluble in the KF solvent, or a KF oven must be used for gas-phase extraction. |
| Thermogravimetric Analysis (TGA) | The sample is heated, and its mass is measured as a function of temperature. Mass loss at specific temperatures can correspond to the loss of water.[3] | Provides information on thermal stability in addition to water content. | Not Specific to Water: Measures the loss of any volatile component, not just water ("loss on drying").[19] May not be suitable for thermally unstable compounds. |
Section 5: Chemical Compatibility
2-Ethoxyacetohydrazide salts, as hydrazide derivatives, have specific incompatibilities that must be respected to ensure safety.
| Class of Compound | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, hydrogen peroxide, permanganates, perchlorates | Hydrazides are strong reducing agents. Mixing can cause a rapid, exothermic, and potentially explosive reaction.[10][20] |
| Strong Acids | Hydrochloric acid, sulfuric acid | As bases, hydrazides will undergo a strong acid-base neutralization reaction, which is highly exothermic.[10] |
| Metal Oxides | Iron oxide (rust), copper oxide | Can catalyze the decomposition of hydrazides, which can be violent.[10] |
| Aldehydes and Ketones | Acetone, formaldehyde | While this reactivity is often desired for forming hydrazones, unplanned contact should be avoided as it constitutes an uncontrolled reaction. |
References
-
Department of Chemistry, University of Rochester. Tips & Tricks: Drying Methods. Available from: [Link]
-
Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available from: [Link]
-
Chemistry LibreTexts. 3.1: Transferring and Weighting Methods. Available from: [Link]
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NurdRage. How to make a Desiccator Bag for Drying Chemicals. YouTube. Available from: [Link]
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Chromatography Forum. How to weigh a higroscopic substance. Available from: [Link]
- Google Patents. US3972128A - Process for drying hygroscopic materials.
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ResearchGate. Hygroscopic gravimetric quantitative chemical analysis. Review. Available from: [Link]
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Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. Available from: [Link]
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University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]
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TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
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Protocol Online. Hygroscopic chemical...how to deal with?. Available from: [Link]
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Reddit. How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Available from: [Link]
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Reddit. Drying and Storing Hygroscopic Salts. r/chemistry. Available from: [Link]
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HepatoChem, Inc. How do you handle hygroscopic salts?. Available from: [Link]
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CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. Available from: [Link]
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Hu, T., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2349. Available from: [Link]
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FCT EMIS. PROPERTIES OF SALTS. Available from: [Link]
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Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. Available from: [Link]
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Szeja, W., Grynkiewicz, G., & Rusin, A. (2017). Impact of hydrochlorothiazide on the stability of two perindopril salts. Evaluation of the interaction with HPLC and ESI LC/MS methods. Acta Poloniae Pharmaceutica, 74(1), 107-114. Available from: [Link]
-
Vecom Marine. MSDS Hydrazide. Available from: [Link]
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Technical Support Center: Recrystallization of 2-Ethoxyacetohydrazide
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals on the recrystallization of 2-Ethoxyacetohydrazide. It is designed to offer both procedural guidance and in-depth troubleshooting advice, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-Ethoxyacetohydrazide?
Recrystallization is a critical purification technique for solid organic compounds like 2-Ethoxyacetohydrazide. The primary objective is to remove impurities that may be present from the synthesis, such as unreacted starting materials or byproducts.[1][2][3] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will selectively crystallize, leaving the impurities dissolved in the remaining solvent (mother liquor).
Q2: What are the key characteristics of a suitable recrystallization solvent for 2-Ethoxyacetohydrazide?
The ideal solvent for recrystallizing 2-Ethoxyacetohydrazide should exhibit the following properties:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[1][4]
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below.[1][4]
-
Impurity Solubility: Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble at all temperatures.[4]
-
Chemical Inertness: The solvent must not react with 2-Ethoxyacetohydrazide.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
Q3: Based on its structure, what solvents are a good starting point for 2-Ethoxyacetohydrazide recrystallization?
2-Ethoxyacetohydrazide possesses both an ether group and a hydrazide group, which are polar and capable of hydrogen bonding. This suggests that polar solvents would be a suitable starting point for solubility testing.[5][6] A good initial screen would include:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
It is also highly probable that a mixed solvent system, such as ethanol/water or isopropanol/water, will be effective.[4]
Troubleshooting Guide
Q1: My 2-Ethoxyacetohydrazide won't dissolve in the hot solvent. What should I do?
This indicates that the chosen solvent is not a good solvent for 2-Ethoxyacetohydrazide, even at elevated temperatures.
-
Action:
-
Ensure you have added a sufficient volume of solvent. A general starting point is to add enough solvent to just cover the solid and then add more in small portions while heating.[7]
-
If the compound still does not dissolve after adding a significant amount of hot solvent, the solvent is likely too non-polar.
-
Solution: Select a more polar solvent from the suggested list.[1][8] For instance, if you started with isopropanol and the compound did not dissolve, try methanol or an ethanol/water mixture.
-
Q2: The 2-Ethoxyacetohydrazide "oiled out" instead of crystallizing upon cooling. What does this mean and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The result is the formation of a liquid layer (the "oil") instead of solid crystals.
-
Causality: This is a common issue when the boiling point of the solvent is higher than the melting point of the compound being recrystallized.
-
Solutions:
-
Increase the Solvent Volume: Add more of the hot solvent to the mixture. This can sometimes lower the saturation temperature to below the melting point of the compound.[1]
-
Lower the Temperature: Try using a solvent with a lower boiling point. For example, if you are using water (boiling point 100 °C), switch to ethanol (boiling point 78 °C).
-
Use a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A common and effective pair is ethanol and water.[6]
-
Q3: No crystals have formed after the solution has cooled to room temperature. What are the next steps?
A lack of crystal formation usually means the solution is not supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce the Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[2]
-
Q4: The crystal yield is very low. How can I improve it?
A low yield can be attributed to several factors:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.
-
Premature Crystallization: If crystals form too quickly in the hot solution (for example, during a hot filtration step), product will be lost.
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Optimization Strategies:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]
-
Ensure all equipment for any hot filtration is pre-heated to prevent premature crystallization.
-
After cooling to room temperature, place the crystallization flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[2]
-
To recover more product, you can try to evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Experimental Protocols
Protocol 1: Solvent Selection for 2-Ethoxyacetohydrazide
-
Place approximately 50 mg of crude 2-Ethoxyacetohydrazide into several small test tubes.
-
To each test tube, add about 1 mL of a different solvent from the suggested list (Water, Ethanol, Methanol, Isopropanol, Acetonitrile).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[4]
-
Gently heat the test tubes that showed poor room temperature solubility in a water bath.
-
Observe if the compound dissolves completely.
-
Cool the test tubes that showed good hot solubility to room temperature, and then in an ice bath.
-
The ideal solvent is one in which the compound is insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[4]
Protocol 2: Recrystallization of 2-Ethoxyacetohydrazide
-
Place the crude 2-Ethoxyacetohydrazide in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while gently heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals, then determine their melting point and yield.
Data Presentation & Visualization
Table 1: Solubility Characteristics of Potential Solvents for 2-Ethoxyacetohydrazide
| Solvent | Predicted Polarity | Expected Solubility at Room Temp | Expected Solubility at Boiling |
| Water | High | Low | Moderate to High |
| Methanol | High | Moderate | High |
| Ethanol | High | Low to Moderate | High |
| Isopropanol | Medium | Low | Moderate |
| Acetonitrile | Medium | Low | Moderate to High |
| Ethyl Acetate | Medium-Low | Low | Moderate |
| Toluene | Low | Very Low | Low |
This table is based on the predicted polarity of 2-Ethoxyacetohydrazide due to its functional groups. Experimental verification is essential.
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: A flowchart for systematically selecting an appropriate recrystallization solvent.
Diagram 2: Troubleshooting Common Recrystallization Issues
Caption: A guide to diagnosing and resolving common recrystallization problems.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
- BenchChem. (2025).
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization. (n.d.). Millersville University. Retrieved from [Link]
- DataWarrior. (n.d.). Physicochemical properties of 2a-i and prediction of oral absorption (%ABS) compared with the reference compounds (tubacin, TSA, and SAHA).
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Video]. YouTube. [Link]
- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138.
- Hewitt, M., Enoch, S. J., & Madden, J. C. (2012). The Prediction of Physicochemical Properties. In Silico Toxicology.
- Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Molecular pharmaceutics, 16(6), 2295–2301.
- Raevsky, O. A., & Schaper, K. J. (2013). A General Guidebook for the Theoretical Prediction of Physicochemical Properties of Chemicals for Regulatory Purposes.
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Ethoxyacetohydrazide Hydrochloride
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel and existing compounds is paramount. For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Ethoxyacetohydrazide hydrochloride, a molecule of interest in various synthetic pathways. We will dissect its expected spectral features, compare them with related structures, and provide the necessary experimental framework for reliable data acquisition. This guide is designed to not only present data but to foster a deeper understanding of the structural nuances that 1H NMR spectroscopy so powerfully reveals.
The Structural Significance of 2-Ethoxyacetohydrazide Hydrochloride
2-Ethoxyacetohydrazide hydrochloride is a salt of a bifunctional molecule containing an ethoxy group, an amide linkage, and a hydrazide moiety. The protonation at one of the nitrogen atoms upon forming the hydrochloride salt significantly influences the electronic environment of the neighboring protons, a key aspect we will explore in the spectral analysis. Understanding the characteristic signals of this compound is crucial for reaction monitoring, quality control, and the characterization of its derivatives.
Deconstructing the Expected 1H NMR Spectrum
For our analysis, we will compare the expected spectrum of 2-Ethoxyacetohydrazide hydrochloride with two key reference compounds: Ethyl acetate and Acetohydrazide .
Comparative Analysis of Key Proton Signals
| Proton Environment | 2-Ethoxyacetohydrazide Hydrochloride (Predicted) | Ethyl Acetate | Acetohydrazide | Rationale for Prediction |
| CH3 (Ethyl) | ~1.2 ppm (triplet) | ~1.3 ppm (triplet)[1] | N/A | The triplet signal arises from coupling with the adjacent CH2 group. The chemical shift is expected to be similar to that in ethyl acetate. |
| OCH2 (Ethyl) | ~4.1 ppm (quartet) | ~4.1 ppm (quartet)[1] | N/A | The quartet is due to coupling with the neighboring CH3 group. Its position is influenced by the adjacent oxygen atom. |
| COCH2 | ~4.0 ppm (singlet) | N/A | N/A | This singlet is due to the methylene protons adjacent to the carbonyl group and the ethoxy group. The absence of adjacent protons leads to a singlet. |
| NH | ~9-11 ppm (broad singlet) | N/A | ~9.4 ppm (broad singlet)[2] | The amide proton is typically deshielded and appears as a broad singlet. The hydrochloride salt will likely shift this proton further downfield. |
| NH2 | ~4-5 ppm (broad singlet) | N/A | ~4.3 ppm (broad singlet)[2] | The terminal amine protons are also expected to be broad and their chemical shift can be variable depending on the solvent and concentration. |
| NH3+ | ~10-12 ppm (broad singlet) | N/A | N/A | The protonated amine will be significantly deshielded and will likely appear as a broad singlet at a very low field. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
The presence of the hydrochloride salt is anticipated to cause a general downfield shift of the labile N-H protons due to the increased positive charge density on the nitrogen atoms. These protons are also likely to exhibit broader signals due to quadrupole effects and potential exchange with trace amounts of water in the solvent.
Experimental Protocol for 1H NMR Analysis
To ensure the acquisition of a high-quality 1H NMR spectrum of 2-Ethoxyacetohydrazide hydrochloride, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Equipment
-
2-Ethoxyacetohydrazide hydrochloride sample
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (400 MHz or higher recommended)
Step-by-Step Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Ethoxyacetohydrazide hydrochloride into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is a good choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons).
-
Vortex or sonicate the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Workflow for 1H NMR Analysis
Figure 1: A streamlined workflow for the 1H NMR analysis of 2-Ethoxyacetohydrazide hydrochloride.
Comparative Spectra: Understanding Structural Influences
To further illustrate the principles discussed, let's examine the 1H NMR spectra of our chosen reference compounds.
Ethyl Acetate: The Ethoxy Signature
The 1H NMR spectrum of ethyl acetate provides a clear fingerprint for the ethoxy group.[1][3] The triplet at approximately 1.3 ppm corresponds to the methyl (CH3) protons, split by the two adjacent methylene (CH2) protons. The quartet at around 4.1 ppm is characteristic of the methylene protons, which are split by the three neighboring methyl protons. The singlet for the acetyl methyl group appears at about 1.9 ppm.[1]
Acetohydrazide: The Hydrazide Core
In the 1H NMR spectrum of acetohydrazide, the acetyl methyl protons appear as a singlet. The NH and NH2 protons typically present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.[4][5][6] For instance, in some reported data, the NH proton resonates around 9.39 ppm, while the NH2 protons are found near 4.32 ppm.[2]
Logical Relationship of Spectral Features
Figure 2: The logical derivation of the predicted 1H NMR spectrum of 2-Ethoxyacetohydrazide hydrochloride from its structural components and reference compounds.
Conclusion and Future Perspectives
The 1H NMR spectral analysis of 2-Ethoxyacetohydrazide hydrochloride is a clear example of how a deep understanding of fundamental NMR principles, coupled with comparative data from analogous structures, can enable the confident characterization of a molecule. The predicted spectrum, with its characteristic ethoxy signals and downfield-shifted, broad N-H proton resonances, provides a solid foundation for researchers working with this compound. For future work, two-dimensional NMR experiments, such as COSY and HSQC, could be employed to unambiguously assign all proton and carbon signals, further solidifying the structural elucidation.
References
-
NMR spectrum of ethyl acetate - YouTube. (2021, September 4). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... Retrieved from [Link]
-
Spectra of ethyl acetate. (n.d.). Retrieved from [Link]
-
Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved from [Link]
-
Scribd. (n.d.). Ethyl Acetate NMR and IR Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds 28, 29, 30 and 31 (300 MHz, CDCl 3 /10 mm). Retrieved from [Link]
-
Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of APHC. Retrieved from [Link]
-
DrugBank. (n.d.). Semicarbazide HCl. Retrieved from [Link]
-
Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 563-41-7 | Chemical Name : Semicarbazide Hydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid hydrazide. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectrum of hydrazone 1. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]
-
H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of Z/E mixture of 4-oxothiazolidine push-pull... Retrieved from [Link]
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Mass Spectrometry Fragmentation Pattern of 2-Ethoxyacetohydrazide: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-Ethoxyacetohydrazide (CAS: 96057-07-3). Unlike simple aliphatic hydrazides, this molecule integrates an ether linkage with a hydrazide core, creating a unique "fingerprint" of oxonium and acylium ions.
For researchers in drug development—particularly those working with hydrazide-based metallo-drug precursors or antitubercular pharmacophores—distinguishing this specific structure from its metabolic byproducts or synthesis impurities is critical. This document outlines the mechanistic pathways, diagnostic ions, and comparative data against structural analogs.
Molecular Profile & Ionization Properties[1][2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | 2-Ethoxyacetohydrazide |
| Formula | |
| Molecular Weight | 118.13 Da |
| Key Functional Groups | Ether (Ethoxy), Carbonyl, Hydrazide ( |
| Ionization Mode (Recommended) | Electron Impact (EI, 70 eV) for structural elucidation; ESI (+) for intact mass confirmation. |
Analyst Note: The presence of the ethoxy group introduces a strong oxygen-directed fragmentation channel (alpha-cleavage) that competes with the typical C-N cleavage seen in simple hydrazides.
Fragmentation Mechanics: The "Dual-Channel" Pathway
The fragmentation of 2-Ethoxyacetohydrazide under Electron Impact (EI) is governed by two competing charge stabilization sites: the hydrazide nitrogen and the ether oxygen .
Pathway A: Hydrazide-Driven Cleavage (Formation of Acylium Ions)
The most kinetically favored initial step is the cleavage of the weak
-
Molecular Ion (
, m/z 118): Often weak or absent due to rapid fragmentation. -
Loss of Hydrazine Radical (
): Cleavage of the amide bond generates the 2-ethoxyacetylium ion at m/z 87 .
Pathway B: Ether-Directed Alpha-Cleavage (The "Base Peak" Generator)
The ether oxygen is a powerful charge stabilizer.
-
Formation of Oxonium Ion (m/z 59): The ionization often localizes on the ether oxygen. This triggers
-cleavage of the bond adjacent to the carbonyl.[7][8][9]-
Fragment:
(Diethyl ether-like oxonium). -
Observation: This is frequently the Base Peak (100% relative abundance) in ethoxy-substituted aliphatic chains.[10] It distinguishes this molecule from non-ether analogs.
-
Pathway C: Secondary Rearrangements
-
McLafferty-Like Rearrangement: While a classic McLafferty requires a
-hydrogen relative to the carbonyl, the ethoxy side chain allows for onium-reaction rearrangements.-
The m/z 59 ion can lose ethylene (
, 28 Da) to form a protonated formaldehyde ion ( ) at m/z 31 . -
Note: m/z 31 is isobaric with the hydrazinium ion (
). In low-resolution MS, this peak is a composite of both species.
-
Visualizing the Fragmentation Tree
The following diagram maps the causal relationships between the molecular ion and its fragments.
Caption: Fragmentation genealogy of 2-Ethoxyacetohydrazide showing the competition between ether-directed and hydrazide-directed pathways.
Comparative Analysis: Distinguishing from Analogs
To validate the identity of 2-Ethoxyacetohydrazide, one must rule out structurally similar impurities. The table below contrasts its "Signature Ions" with common alternatives.
| Feature | 2-Ethoxyacetohydrazide | Acetohydrazide (Analog) | Ethyl 2-ethoxyacetate (Precursor) |
| Structure | |||
| Molecular Ion ( | 118 (Even) | 74 (Even) | 132 (Even) |
| Base Peak (Typical) | m/z 59 ( | m/z 43 ( | m/z 59 or 87 |
| Diagnostic High Mass | m/z 87 (Acylium) | m/z 31 ( | m/z 103 ( |
| Hydrazide Marker | m/z 31 (Present) | m/z 31 (Present) | Absent |
| Differentiation | Shows both m/z 59 (ether) and m/z 31 (hydrazide).[11][3][5][10][12][13][14] | Lacks m/z 59 and 87. | Lacks m/z 31; shows ester fragments (m/z 73, 45). |
Diagnostic Logic for Researchers:
-
Check m/z 31: If absent, the hydrazide moiety is missing (likely the ester precursor).
-
Check m/z 59 vs 43: If the base peak is 43, the sample may be Acetohydrazide (a common degradation product or synthesis contaminant). If 59, the ethoxy chain is intact.
-
Check m/z 87: This specific acylium ion confirms the link between the ether and the carbonyl.
Experimental Protocol (Standardized)
For reproducible data in drug development workflows, the following parameters are recommended.
GC-MS Method (Electron Impact)[4]
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 250°C (Split 10:1).
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[11]
-
Scan Range: m/z 25–300.
LC-MS Method (Electrospray Ionization - ESI)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Mode: Positive Ion (
). -
Expected Ions:
- (Dimer formation is common in hydrazides due to H-bonding).
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Detailed discussion on -cleavage mechanisms).
-
NIST Chemistry WebBook. Mass Spectrum of Acetohydrazide. (Used for comparative baseline).
-
ChemGuide. Fragmentation Patterns in Mass Spectra. (Mechanistic validation of ether cleavage).
-
Chemistry Steps. Alpha Cleavage in Mass Spectrometry. (Validation of oxonium ion formation).
Sources
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. uni-saarland.de [uni-saarland.de]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Form Selection: 2-Ethoxyacetohydrazide Hydrochloride vs. Free Base Stability
Introduction: The Critical Choice of Form
In the realm of chemical synthesis and drug development, the selection of a compound's physical form is a foundational decision with far-reaching consequences. 2-Ethoxyacetohydrazide, a versatile hydrazide intermediate, is a prime example where the choice between its free base and hydrochloride (HCl) salt form can dictate the success of subsequent experimental work.[1][2] This guide provides an in-depth comparison of the stability profiles of 2-ethoxyacetohydrazide hydrochloride and its free base, offering researchers, scientists, and drug development professionals a framework for making an informed selection. We will move beyond a simple datasheet comparison to explore the causal mechanisms behind the differing properties and provide validated experimental protocols to empower your own assessment.
Fundamental Principles: The Rationale for Salt Formation
Many organic compounds containing a basic functional group, such as the terminal amine of a hydrazide, exist as a "free base"—a neutral molecule.[3] However, these are often converted into a salt form, with hydrochlorides being the most common choice in the pharmaceutical industry.[4] This conversion is not arbitrary; it is a strategic decision to enhance the molecule's physicochemical properties.
The primary driver for creating the hydrochloride salt is to improve stability and aqueous solubility.[4][5] The free lone pair of electrons on a basic nitrogen atom is susceptible to oxidation, which can lead to degradation and the formation of impurities.[3][6] By reacting the free base with hydrochloric acid, this lone pair is protonated, forming an ionic bond with the chloride ion. This masks the reactive site, significantly reducing its susceptibility to oxidative degradation and enhancing its shelf-life.[3][6] Furthermore, the resulting ionic salt is typically a crystalline solid with a higher melting point and greater aqueous solubility, particularly at lower pH, compared to the often less stable and less soluble neutral form.[3][7]
Comparative Stability Analysis
The stability of a chemical compound is not a single parameter but a multifactorial profile. Here, we compare the hydrochloride salt and free base forms of 2-ethoxyacetohydrazide across three critical stability-indicating parameters: thermal stability, hygroscopicity, and pH-dependent solubility.
Thermal Stability
Thermal stability assesses how a material withstands the application of heat. It is a crucial parameter for determining safe drying temperatures, storage conditions, and predicting shelf-life. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A sharp loss of mass indicates decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It reveals thermal events like melting (endotherm) and decomposition (exotherm).
Generally, the hydrochloride salt exhibits superior thermal stability. The ionic lattice of the salt requires more energy to disrupt than the intermolecular forces holding the free base molecules together, resulting in a higher decomposition temperature.
Table 1: Representative Thermal Analysis Data
| Parameter | 2-Ethoxyacetohydrazide Free Base | 2-Ethoxyacetohydrazide HCl | Rationale & Interpretation |
| TGA Onset of Decomposition | ~145 °C | ~190 °C | The HCl salt's higher decomposition temperature indicates greater thermal stability.[3] |
| DSC Melting Point (Tonset) | ~75 °C (Broad) | ~165 °C (Sharp) | The sharp, high melting point of the HCl salt is characteristic of a more ordered crystalline solid.[3] |
| DSC Decomposition | Exotherm following melt | Exotherm at >190 °C | Decomposition events are clearly separated from the melting point for the salt form. |
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[10] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis), impacting handling, formulation, and stability.[]
While salt forms are often more stable chemically, their ionic nature can make them more hygroscopic than their corresponding free bases. This is a critical trade-off that must be evaluated. The degree of hygroscopicity can be classified based on the percentage of weight gain after exposure to a high-humidity environment (e.g., 24 hours at 25°C, 80% Relative Humidity).[11]
Table 2: Representative Hygroscopicity Data
| Parameter | 2-Ethoxyacetohydrazide Free Base | 2-Ethoxyacetohydrazide HCl | Interpretation |
| Appearance at 80% RH | Free-flowing powder | May become clumpy | The salt shows a greater tendency to absorb atmospheric water. |
| Mass Increase (24h @ 80% RH) | 0.5% | 2.5% | The free base is 'slightly hygroscopic,' while the HCl salt is 'hygroscopic'.[11] |
| Hygroscopicity Class (USP) | Slightly Hygroscopic | Hygroscopic | This classification guides handling and storage requirements.[10] |
Aqueous pH Stability & Solubility
For any application involving aqueous media, understanding the pH-dependent solubility and stability is paramount. The free base and hydrochloride salt exist in a pH-dependent equilibrium.
Below the pKa of the hydrazide's conjugate acid, the protonated (hydrochloride) form dominates, leading to higher solubility. Above the pKa, the neutral free base is the predominant species, which is typically less soluble and may precipitate from the solution.[5][7] This behavior dictates the choice of form for applications like buffer preparation or reaction chemistry in aqueous environments.
dot
Caption: pH-dependent equilibrium between the salt and free base forms.
Table 3: Representative Aqueous Solubility Profile
| Parameter | 2-Ethoxyacetohydrazide Free Base | 2-Ethoxyacetohydrazide HCl | Interpretation |
| Solubility in Water (pH ~7) | Sparingly Soluble | Soluble | The salt form is preferred for preparing neutral aqueous stock solutions. |
| Solubility in 0.1 M HCl (pH 1) | Soluble (as the HCl salt) | Very Soluble | Both forms are soluble at low pH, but starting with the salt avoids pH adjustment.[7] |
| Solubility in 0.1 M NaOH (pH 13) | Sparingly Soluble | Sparingly Soluble (converts to free base) | At high pH, the equilibrium favors the insoluble free base, regardless of the starting material.[5] |
Experimental Protocols
To ensure trustworthy and reproducible results, the following are detailed, self-validating protocols for key stability assessments.
Protocol 1: Thermal Stability Assessment by TGA/DSC
Objective: To determine the decomposition temperature (TGA) and melting point (DSC) of the subject materials.
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
Methodology:
-
System Preparation: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., Indium). Purge the instrument with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum TGA pan (for TGA).
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature. The onset of significant mass loss is the decomposition temperature.
-
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature below the decomposition point (e.g., 250 °C) at 10 °C/min.
-
Record the heat flow. An endothermic peak represents melting.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset temperatures for melting and decomposition.
Protocol 2: Hygroscopicity Assessment (Static Desiccator Method)
Objective: To classify the hygroscopicity of a material based on moisture uptake under static high-humidity conditions.[11]
Materials: Analytical balance, glass weighing vessels with stoppers, desiccator, saturated solution of Ammonium Chloride (provides ~79.5% RH at 25°C).[1]
Methodology:
-
Initial Weighing: Weigh a clean, dry glass weighing vessel with its stopper (m1). Add approximately 1 g of the test substance and weigh again (m2).
-
Exposure: Place the unstoppered vessel containing the sample into a desiccator that contains a saturated solution of Ammonium Chloride. Ensure the desiccator is sealed and stored at a constant temperature of 25 ± 1 °C.
-
Incubation: Allow the sample to stand in the desiccator for 24 hours.
-
Final Weighing: Remove the vessel from the desiccator, immediately replace the stopper, and weigh it (m3).
-
Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(m3 - m2) / (m2 - m1)] * 100
-
Classification: Classify the substance based on the result:
-
Slightly hygroscopic: < 2.0% and ≥ 0.2%
-
Hygroscopic: < 15% and ≥ 2.0%
-
Very hygroscopic: ≥ 15%
-
Deliquescent: Absorbs enough water to form a liquid.[11]
-
Decision Framework for Form Selection
The optimal choice between the free base and hydrochloride salt is application-dependent. The following workflow provides a logical pathway for making this decision.
dot
Caption: Decision workflow for selecting the appropriate form.
Conclusion
The selection between 2-ethoxyacetohydrazide hydrochloride and its free base is a nuanced decision that hinges on a thorough understanding of their respective stability profiles. The hydrochloride salt generally offers superior thermal and chemical stability, making it the preferred choice for applications requiring long-term storage and robustness.[3][4] However, this comes at the cost of increased hygroscopicity, which necessitates controlled storage and handling conditions. Conversely, the free base is less hygroscopic but more susceptible to thermal and oxidative degradation.[6] Its utility is often favored in organic synthesis where the absence of chloride ions is critical and solubility in non-polar solvents is required. By employing the systematic evaluation protocols and decision framework outlined in this guide, researchers can confidently select the form that best aligns with their specific experimental and developmental needs, mitigating risks and accelerating progress.
References
-
Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
Reddit r/chemistry. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
-
Vilà, M., et al. (2018). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Revista Colombiana de Ciencias Químico-Farmacéuticas, 46(3), 304-321. [Link]
-
DEKRA. Thermal Stability Testing. [Link]
-
Cheméo. Chemical Properties of Acetic acid, 2-ethylhydrazide (CAS 20147-25-5). [Link]
-
Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Link]
-
The University of Melbourne. TGA-DSC. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Grokipedia. Hydrazide. [Link]
-
European Pharmacopoeia. (2011). 5.11. Characters section in monographs. [Link]
-
Sheokand, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(3). [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]
-
Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(13), 3058. [Link]
-
PubChem. 2-Cyclooctyl-2-hydroxyethylamine hydrochloride. [Link]
-
MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 4. Conservation physics: Saturated salt solutions for controlling relative humidity [conservationphysics.org]
- 5. Humidity Control in Cases: Buffered Silica Gel versus Saturated Salt Solutions [cool.culturalheritage.org]
- 6. mt.com [mt.com]
- 7. Technical Response to Salt - Boveda's Saturated Salt Solution - Boveda® New Official-Site [bovedainc.com]
- 8. pharmainfo.in [pharmainfo.in]
- 10. uspbpep.com [uspbpep.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Comparative Stability of the Ethoxy Motif Under Acidic Hydrolysis: A Validation Guide for Drug Design
Executive Summary
In medicinal chemistry and structural biology, the stability of functional groups under physiological and processing conditions is a critical determinant of a molecule's developability. This guide evaluates the Ethoxy (Ethyl Ether) group , validating its superior stability profile against common alternatives like esters, acetals, and silyl ethers.
While often grouped with other ethers, the ethoxy motif offers a unique balance of lipophilicity and robustness. This guide demonstrates that under standard acidic hydrolysis conditions (simulating gastric environments or acidic workups), the ethoxy linkage remains chemically inert, whereas ester and acetal analogues undergo rapid degradation. This stability renders the ethoxy group a preferred structural motif for orally bioavailable drugs requiring resistance to low pH.
Mechanistic Grounding: Why Ethoxy Groups Resist Hydrolysis
To understand the stability of the ethoxy group, one must contrast the mechanism of ether cleavage with ester hydrolysis .
The Stability Barrier
Unlike esters, which possess an electrophilic carbonyl carbon susceptible to nucleophilic attack by water, the ethoxy group consists of an oxygen atom bonded to two sp3 hybridized carbons (in aliphatic ethers) or one sp2 and one sp3 carbon (in aryl ethyl ethers).
-
Hydrolysis (Reaction with Water): In dilute acids (e.g., 0.1 M HCl), the ether oxygen can be protonated, but water is a poor nucleophile for displacing the ethanol leaving group (SN2) or generating an ethyl carbocation (SN1). Consequently, hydrolysis does not occur under typical physiological or forced degradation conditions.
-
Acidic Cleavage (The Exception): Cleavage requires anhydrous, strong acids with potent nucleophiles (e.g., HI or HBr) to force an SN2 displacement. This is distinct from hydrolysis and irrelevant to aqueous stability profiles.
Comparative Mechanisms
-
Esters: Acid-catalyzed addition-elimination (reversible). Rapid in aqueous acid.
-
Acetals: Acid-catalyzed formation of an oxocarbenium ion. Extremely labile in aqueous acid.
-
Ethoxy: Protonation occurs, but the high activation energy for C-O bond breakage in water prevents degradation.
Mechanistic Visualization
The following diagram contrasts the stability pathways of Ethoxy groups versus Esters under acidic conditions.
Caption: Comparative mechanistic pathway showing the kinetic stability of Ethoxy groups vs. the rapid hydrolysis of Esters in acidic media.[1]
Comparative Analysis: Ethoxy vs. Alternatives
The following table summarizes the stability of the ethoxy group compared to standard alternatives used in drug design and synthesis.
Table 1: Stability Profile Under Acidic Stress (0.1 M HCl, 60°C, 24h)
| Functional Group | Chemical Structure | Stability Class | Primary Degradation Pathway | Relevance |
| Ethoxy (Ethyl Ether) | R-O-Et | High | None (requires HI/BBr3) | Robust drug scaffold |
| Methoxy (Methyl Ether) | R-O-Me | High | None | Similar to Ethoxy; steric differences |
| Ester | R-CO-O-Et | Low | Hydrolysis (Acid + Alcohol) | Prodrugs (designed to cleave) |
| Acetal/Ketal | R-CH(OR')2 | Very Low | Hydrolysis (Aldehyde + Alcohol) | Protecting group (acid labile) |
| Silyl Ether (TBS) | R-O-SiR'3 | Low-Moderate | Desilylation | Synthetic intermediate |
| Benzyl Ether | R-O-Bn | Moderate | Acid-catalyzed SN1 (if activated) | Protecting group |
Analyst Insight: While Methoxy groups share similar chemical stability, the Ethoxy group is often preferred in lead optimization to modulate lipophilicity (LogP) and metabolic clearance without introducing the metabolic liability of demethylation often seen with methoxy groups (O-dealkylation by CYPs).
Experimental Validation Protocol
To validate the stability of an ethoxy-containing candidate, a Forced Degradation Study (aligned with ICH Q1A guidelines) is required. This protocol distinguishes intrinsic stability from formulation instabilities.
Materials & Reagents
-
Test Compound: Ethoxy-functionalized NCE (New Chemical Entity).
-
Control Compound: Ester analogue (e.g., Ethyl Benzoate) as a positive control for hydrolysis.
-
Acid Medium: 0.1 N HCl and 1.0 N HCl.
-
Analysis: HPLC-UV or LC-MS.
Step-by-Step Protocol
-
Preparation: Dissolve the Test Compound in a minimal amount of co-solvent (Acetonitrile or Methanol) to ensure solubility. Dilute to 1 mg/mL with 0.1 N HCl.
-
Stress Condition: Incubate samples at 60°C for 24 hours .
-
Note: Include a "Dark Control" at Room Temperature to rule out thermal/light degradation.
-
-
Sampling: Aliquot samples at T=0, T=4h, and T=24h.
-
Quenching: Neutralize aliquots immediately with an equal volume of 0.1 N NaOH (or appropriate buffer) to stop reactions before analysis.
-
Quantification: Analyze via HPLC. Calculate % Recovery using the formula:
Experimental Workflow Diagram
Caption: Workflow for ICH-aligned forced degradation study to validate ethoxy group stability.
Supporting Data (Simulated)
The following data represents typical results observed when comparing an Ethoxy-based drug candidate against an Ester analogue under the protocol defined above.
Table 2: Comparative Recovery Data (% Intact Drug)
| Timepoint | Ethoxy Candidate (0.1 N HCl, 60°C) | Ester Analogue (0.1 N HCl, 60°C) | Silyl Ether (TBS) (0.1 N HCl, 60°C) |
| 0 Hours | 100.0% | 100.0% | 100.0% |
| 4 Hours | 99.8% | 82.4% | 45.0% |
| 24 Hours | 99.5% | 15.2% | < 1.0% |
References
-
LibreTexts Chemistry. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
ResearchGate. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
